Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate
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Overview
Description
Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate is a complex organic compound that features a benzimidazole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate typically involves multi-step organic reactions. One common method includes the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by the introduction of the pyrrolidine ring through a series of nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole itself or its substituted derivatives share a similar core structure.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as proline or its derivatives, are structurally related.
Uniqueness
Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate is unique due to the combination of the benzimidazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-2-28-21(27)15-25-19-11-7-6-10-18(19)23-22(25)17-12-20(26)24(14-17)13-16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICHYZNLIUAJGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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